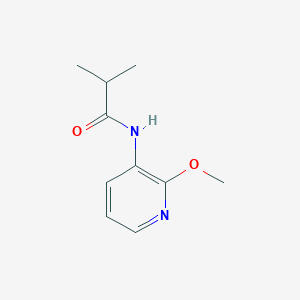![molecular formula C15H14N6O2 B7527381 N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine, also known as NPEPPS, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrazinylpyrazole derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine as a proteasome inhibitor has been studied in detail. N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine binds to the β5 subunit of the proteasome, which is responsible for cleaving peptide bonds in proteins. Binding of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine to the β5 subunit leads to inhibition of its activity, which results in the accumulation of specific proteins in cells.
Biochemical and Physiological Effects
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been found to have various biochemical and physiological effects. In addition to its proteasome inhibitory activity, N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has several advantages for use in lab experiments. It is a potent and specific inhibitor of the proteasome, which makes it useful for studying the functions of specific proteins. It has also been found to have low toxicity in vitro and in vivo, which makes it a safer alternative to other proteasome inhibitors. However, N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has limited stability in solution, which can lead to degradation over time.
Orientations Futures
There are several future directions for research on N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine. Another area of research is the identification of specific proteins that are targeted by N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine and the study of their functions and interactions. Additionally, the potential applications of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine in the treatment of cancer and inflammatory diseases should be further explored.
Méthodes De Synthèse
The synthesis of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been described in the literature. The compound can be synthesized by reacting 6-bromo-2-pyrazinylpyrazine with 3-nitrophenylethylamine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine in high yield and purity.
Applications De Recherche Scientifique
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of proteomics. N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been found to be a potent inhibitor of the proteasome, which is a complex of enzymes responsible for degrading proteins in cells. Inhibition of the proteasome by N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine can lead to the accumulation of specific proteins, which can be useful for studying their functions and interactions.
Propriétés
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-11(12-4-2-5-13(8-12)21(22)23)18-14-9-16-10-15(19-14)20-7-3-6-17-20/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGHEZKHGGPDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CN=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)





![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)